molecular formula C21H17N3O4S2 B3294304 N-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide CAS No. 886910-78-7

N-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide

Cat. No. B3294304
CAS RN: 886910-78-7
M. Wt: 439.5 g/mol
InChI Key: FMVYKXZPFRGNJG-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide, also known as BZML, is a chemical compound that has been widely studied for its potential applications in scientific research. BZML is a benzamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding can result in a variety of biochemical and physiological effects, including changes in protein conformation, enzyme activity, and cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These effects have been studied in a range of cell types and organisms, and have potential applications in the fields of biochemistry, pharmacology, and biotechnology.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide in lab experiments is its high specificity for certain proteins and enzymes, which allows for precise monitoring of protein-ligand interactions. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide, including the development of new fluorescent probes based on its structure, the identification of new protein targets for the compound, and the use of this compound in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a range of research fields.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide has been studied extensively for its potential applications in scientific research. One area of focus has been its use as a fluorescent probe for the detection of protein-ligand interactions. This compound has been shown to bind to certain proteins in a specific manner, resulting in a change in fluorescence that can be used to monitor protein-ligand interactions in real-time.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-28-16-10-12-17(13-11-16)30(26,27)24-15-8-6-14(7-9-15)20(25)23-21-22-18-4-2-3-5-19(18)29-21/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVYKXZPFRGNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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